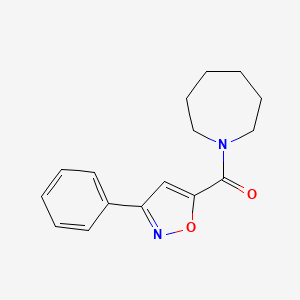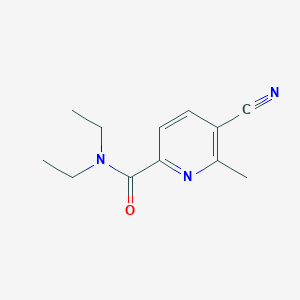![molecular formula C14H21N3O B7511259 [2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of beta-keto amphetamines. It is commonly referred to as DMAP or DMAPA. DMAPA has been used in scientific research for its potential pharmacological properties.
Wirkmechanismus
DMAPA acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which can lead to increased focus, attention, and motivation.
Biochemical and Physiological Effects
DMAPA has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and enhanced cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMAPA in lab experiments is its potential as a neuroprotective agent and its ability to enhance cognitive function. However, one limitation is that it may have potential side effects and can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for the study of DMAPA. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as a neuroprotective agent and its ability to enhance cognitive function. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMAPA.
Conclusion
DMAPA is a chemical compound that has potential pharmacological properties and has been studied for its use in the treatment of neurological disorders and as a neuroprotective agent. It acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the brain. DMAPA has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of DMAPA is a multi-step process that involves the reaction of 3-methylpiperidine with 2-(dimethylamino)pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DMAPA has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-4-8-17(10-11)14(18)12-6-7-15-13(9-12)16(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHBMEBIGWWMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)





![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)